molecular formula C21H16N4O3S2 B2927139 4-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 886939-21-5

4-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2927139
CAS No.: 886939-21-5
M. Wt: 436.5
InChI Key: WFDNXTBXEVFJDK-UHFFFAOYSA-N
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Description

4-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a synthetic small molecule with the CAS Number 886939-21-5 and a molecular formula of C21H16N4O3S2 . It features a complex structure that incorporates a 6-nitrobenzothiazole core, a pyridinylmethyl group, and a 4-(methylthio)benzamide moiety . This specific molecular architecture suggests potential for diverse research applications. Compounds containing the benzothiazole scaffold are frequently investigated in medicinal chemistry for their varied biological activities . Furthermore, the structure contains a benzamide group, which is a key pharmacophore found in several biologically active molecules and kinase inhibitors . Researchers may find this chemical valuable as a building block for the synthesis of more complex molecules or as a standard in analytical studies. We supply this product as a high-purity material to ensure consistent and reliable results in your research. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-methylsulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3S2/c1-29-17-8-5-14(6-9-17)20(26)24(13-15-4-2-3-11-22-15)21-23-18-10-7-16(25(27)28)12-19(18)30-21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDNXTBXEVFJDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Initial Substrate Preparation: The synthesis may begin with the preparation of individual aromatic and heteroaromatic rings with suitable functional groups for subsequent coupling reactions.

  • Coupling Reactions: For instance, methylation of a thiol group followed by nitro-substituted benzothiazole incorporation via nucleophilic aromatic substitution might be a route.

  • Condensation Reactions: The final stage involves the condensation of a pyridine-containing intermediate with the benzamide structure, optimized under specific conditions to achieve the desired product.

Industrial Production Methods:

Scaling the production for industrial purposes typically involves optimizing reaction conditions to increase yield and purity, including:

  • Solvent Selection: Efficient solvents to facilitate reaction rates and product solubility.

  • Catalysts: Use of catalysts to lower activation energy and improve reaction efficiency.

  • Purification: Implementation of crystallization and chromatography techniques to purify the compound.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation: The sulfur atom in the methylthio group can be a site for oxidation reactions, resulting in the formation of sulfoxides or sulfones.

  • Reduction: The nitro group may undergo reduction to form an amino group under reductive conditions.

  • Substitution: The aromatic systems may participate in electrophilic and nucleophilic aromatic substitutions, allowing for further functionalization.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: Reducing agents such as hydrogen gas over palladium catalyst, tin(II) chloride.

  • Substitution: Reagents such as halogenated intermediates for nucleophilic substitutions.

Major Products:

  • Oxidized sulfoxides or sulfones.

  • Reduced amino derivatives.

  • Substituted aromatic compounds with varied functional groups.

Scientific Research Applications

Chemistry:

Utilized as a versatile intermediate in organic synthesis, especially in creating complex molecules with multiple functional groups.

Biology:

Can serve as a probe or inhibitor in biochemical assays, particularly targeting specific enzymes or receptors.

Medicine:

Potential use in drug design and development due to its unique pharmacophore structure, targeting specific pathways in diseases.

Industry:

Applied in material sciences for the development of novel polymers or advanced materials with unique properties.

Mechanism of Action

Compared to structurally similar benzamide or benzothiazole derivatives, 4-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide offers enhanced reactivity due to its methylthio and nitro substituents, and greater specificity in biological applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs from the evidence:

Compound Name / ID Core Structure Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Features
Target Compound Benzamide - 4-methylthio
- N-(6-nitrobenzo[d]thiazol-2-yl)
- N-(pyridin-2-ylmethyl)
C₂₁H₁₆N₄O₃S₂* ~452.5* N/A Nitro group for electron withdrawal, pyridine for solubility
2-((4-Fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide Acetamide - 4-fluorophenylthio
- N-(6-nitrobenzo[d]thiazol-2-yl)
- N-(pyridin-2-ylmethyl)
C₂₁H₁₅FN₄O₃S₂ 454.5 N/A Thioether linkage, fluorophenyl group for lipophilicity
4a (VEGFR-2 inhibitor) Thiazolidinone - 5-(4-fluorobenzylidene)
- N-(6-nitrobenzo[d]thiazol-2-yl)
C₂₀H₁₂FN₃O₃S₂ 458.37 199–201 Thiazolidinone core, fluorobenzylidene for planar rigidity
4d (VEGFR-2 inhibitor) Thiazolidinone - 5-(4-methylbenzylidene)
- N-(6-nitrobenzo[d]thiazol-2-yl)
C₂₁H₁₆N₄O₃S₂ 470.59 201–203 Methylbenzylidene enhances hydrophobicity
GSK1570606A Acetamide - 2-(4-fluorophenyl)
- N-(4-(pyridin-2-yl)thiazol-2-yl)
C₁₆H₁₂FN₃OS 313.3 N/A Pyridinyl-thiazole scaffold, fluorophenyl for target affinity
4d (Iranian study) Benzamide - 3,4-dichloro
- 5-((4-methylpiperazin-1-yl)methyl)
- 4-(pyridin-3-yl)thiazol-2-yl
C₂₂H₂₂Cl₂N₆OS 517.4 N/A Piperazine for solubility, dichloro for steric bulk

*Estimated based on structural formula.

Key Observations:

Core Flexibility: The target compound’s benzamide core differs from thiazolidinone-based analogs (e.g., 4a ), which may limit conformational flexibility but enhance metabolic stability.

Nitro Group : The 6-nitro substitution on benzothiazole is shared with compounds in and , suggesting a role in hydrogen bonding or π-π stacking with biological targets .

Pyridine vs. Piperazine : Unlike the piperazine-containing analogs in , the target’s pyridin-2-ylmethyl group may improve blood-brain barrier penetration due to reduced polarity .

Molecular Weight: The target (~452.5 g/mol) aligns with drug-like properties (≤500 g/mol), whereas thiazolidinone derivatives (e.g., 4d , 470.59 g/mol) approach the upper limit.

Biological Activity

4-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicine.

Chemical Structure and Properties

The compound features a benzamide core with a methylthio group and a nitro substituent on the benzo[d]thiazole ring, contributing to its unique chemical properties. The molecular formula is C21H16N4O3SC_{21}H_{16}N_{4}O_{3}S, with a molecular weight of 416.41 g/mol.

Synthesis

The synthesis of 4-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions, including:

  • Formation of the benzo[d]thiazole ring.
  • Introduction of the methylthio group via nucleophilic substitution.
  • Coupling with pyridin-2-ylmethyl amine to form the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that it may inhibit the proliferation of various cancer cell lines, including:

  • A431 (epidermoid carcinoma)
  • A549 (lung carcinoma)
  • H1299 (non-small cell lung cancer)

In vitro studies have shown that at concentrations ranging from 1 to 4 μM, the compound promotes apoptosis and induces cell cycle arrest, similar to other known anticancer agents .

The biological activity of this compound is attributed to its ability to interact with specific biological targets. The presence of the nitro group enhances its reactivity and specificity towards certain enzymes or receptors involved in disease pathways. For instance, it has been shown to inhibit key signaling pathways associated with inflammation and cancer progression .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
4-(methylthio)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamideChlorine instead of nitroDifferent biological activity profile
N-(4-methoxyphenyl)-2-(methylthio)benzamideLacks nitro groupLess potent against bacteria
3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamideDifferent thiazole positionFocused on different biological targets

This comparison illustrates how variations in substituents can significantly alter the biological activity and therapeutic potential of benzothiazole derivatives.

Case Studies and Research Findings

  • Antibacterial Activity : In a study evaluating various benzothiazole derivatives, 4-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide showed promising antibacterial effects against several strains, indicating potential for development as an antimicrobial agent .
  • Anti-inflammatory Effects : The compound has been tested for its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting its utility in treating inflammatory diseases .
  • Drug Development Potential : Given its unique pharmacophore structure, this compound is being explored for drug design targeting specific pathways involved in cancer and inflammation .

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